Acid Strength Modulation: Phenyl Substituent Attenuates Acidity Relative to Trimethylsilylacetic Acid
The experimentally determined pK₁ of dimethylphenylsilylacetic acid is 5.27 at 25 °C, compared to 5.22 for trimethylsilylacetic acid (TMS–CH₂COOH), representing a ΔpKₐ of +0.05 [1][2]. The weaker acidity of the dimethylphenylsilyl derivative is attributed to the electron-donating inductive effect of the phenyl substituent on silicon, which slightly increases electron density at the carboxylate anion relative to the TMS analog. This subtle but measurable modulation of acid strength can influence partitioning behavior (LogP = 1.69 for the dimethylphenylsilyl compound) and protonation state in biphasic reaction systems.
| Evidence Dimension | Acid dissociation constant (pKₐ) at 25 °C |
|---|---|
| Target Compound Data | pK₁ = 5.27 |
| Comparator Or Baseline | Trimethylsilylacetic acid: pKₐ = 5.22 |
| Quantified Difference | ΔpKₐ = +0.05 (target compound is a slightly weaker acid) |
| Conditions | Potentiometric titration at 25 °C in aqueous medium |
Why This Matters
For applications requiring precise control of carboxylate protonation state—such as pH-dependent extraction, salt formation, or coupling reactions sensitive to acid strength—this difference, though modest, is experimentally real and may influence yield optimization in borderline pH regimes.
- [1] Shanghai Jining Biological Technology Co. DIMETHYLPHENYLSILYLACETIC ACID – CAS 17887-62-6. Acid dissociation constant: pK₁ = 5.27 (25 °C). http://www.shjning.com/cas/cas17887-62-6/ View Source
- [2] Ichacha.net. Trimethylsilylacetic acid (pKₐ 5.22) example sentences. https://ja.ichacha.net/english/trimethylsilylacetic%20acid.html View Source
